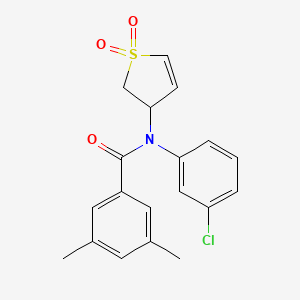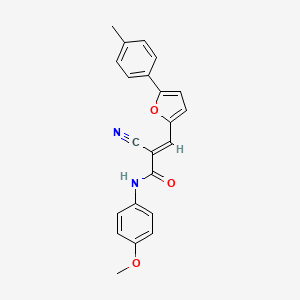
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a derivative of 2-cyanoacrylamide, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals. While the specific compound is not directly studied in the provided papers, the related structures and activities of similar compounds provide insights into its potential characteristics and uses.
Synthesis Analysis
The synthesis of related 2-cyanoacrylamide derivatives has been reported using green chemistry approaches. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, utilizing marine and terrestrial-derived fungi . This method highlights the potential for environmentally friendly synthesis routes for similar compounds, including (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide.
Molecular Structure Analysis
X-ray crystallographic studies have been conducted on similar compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, to confirm their stereochemistry and molecular structures . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 2-cyanoacrylamide derivatives can be influenced by the presence of substituents on the acrylamide moiety. For example, the tautomerization of 2-cyano-3-(furan-2-yl) propanamide to form an achiral ketenimine was observed in the presence of protic solvents . Such reactions are important for understanding the chemical behavior and stability of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyanoacrylamide derivatives can be inferred from related compounds. For instance, the herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates suggests that the cyanoacrylamide core structure can be tailored for specific biological activities . The presence of different substituents, such as the 4-methoxyphenyl and p-tolyl groups in the compound of interest, would likely affect its solubility, stability, and interaction with biological targets.
Scientific Research Applications
Corrosion Inhibition
A study explored the corrosion inhibition properties of synthetic acrylamide derivatives for copper in nitric acid solutions. These derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrated effectiveness as corrosion inhibitors, suggesting potential applications in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Optical Properties
Another research area involves the study of the optical properties of 3-aryl-2-cyano acrylamide derivatives. These compounds exhibited mechanofluorochromic properties with different emission colors and intensities upon mechanical stimulation, indicating their potential use in developing new materials for optical and electronic applications (Qing‐bao Song et al., 2015).
Enantioselective Synthesis
In the context of green chemistry, enantioselective synthesis of (E)-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported. This synthesis approach highlights the use of bio-based methods for producing enantiomerically enriched compounds, which are valuable in pharmaceutical and chemical industries (D. E. Jimenez et al., 2019).
Cytotoxicity and Anticancer Activity
Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from acrylamide derivatives revealed cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests the potential application of such compounds in designing new anticancer drugs (Ashraf S. Hassan et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, some are flammable, and some are safe to handle.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could involve laboratory experiments, computational studies, and more.
Please note that this is a general analysis and the specifics could vary for “(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide”. For a detailed analysis, please refer to scientific literature or databases. If you have access to a specific article or database that you’d like me to help interpret, feel free to provide it!
properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-3-5-16(6-4-15)21-12-11-20(27-21)13-17(14-23)22(25)24-18-7-9-19(26-2)10-8-18/h3-13H,1-2H3,(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSOCZDFZSGCK-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)
![{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2528370.png)
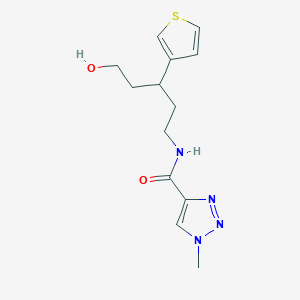
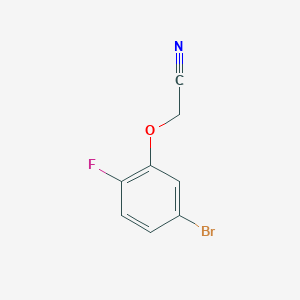
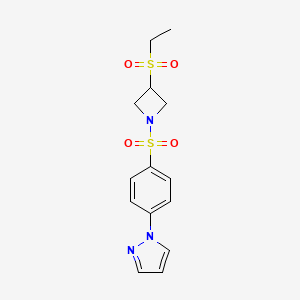
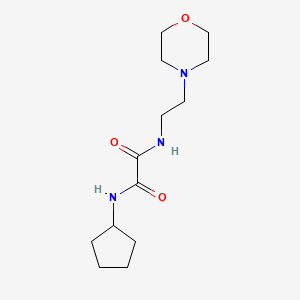
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528375.png)
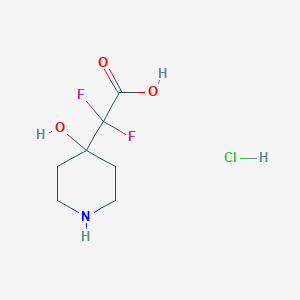
![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)
![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)
